

Sabarubicin plasma concentration analysis

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Compound Focus: Sabarubicin

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Introduction to Sabarubicin Analysis

Sabarubicin (MEN-10755) is a third-generation disaccharide anthracycline that has demonstrated more potent antitumor activity and reduced cardiotoxicity compared to doxorubicin in preclinical models [1] [2]. To support pharmacokinetic studies in clinical trials, a specific, sensitive, and rapid bioanalytical method is essential.

This application note details a validated UHPLC-MS/MS method for the simultaneous quantitation of **Sabarubicin** and its alcohol metabolite, M3, in human plasma. The method uses a simple liquid-liquid extraction and offers a significant improvement in analysis time and sensitivity over previous HPLC methods [1] [3].

Method Validation Summary

The method was fully validated according to standard bioanalytical guidelines. Key performance data are summarized below.

Table 1: Key Validation Parameters for Sabarubicin and M3

Parameter	Sabarubicin	M3
Calibration Range	2 - 400 ng/mL	0.5 - 100 ng/mL [3]
Linearity (r)	>0.99	>0.99 [3]
Intra-day Precision	1.5% - 9.1%	2.2% - 12.8% [3]
Inter-day Precision	Information missing	Information missing
Accuracy	-9.6% to 0.7%	-4.8% to 5.9% [3]
Mean Recovery	62.4%	71.9% [3]

Detailed Experimental Protocol

Materials and Reagents

- **Analytes:** **Sabarubicin** hydrochloride and its alcohol metabolite M3.
- **Internal Standard (IS):** Doxorubicin hydrochloride [1] [3].
- **Solvents:** HPLC-grade methanol, acetonitrile, isopropanol, and formic acid.
- **Extraction Solvents:** n-Hexane, and a 1:1 (v/v) mixture of chloroform and isopropanol [1] [3].

Equipment and Software

- **UHPLC System:** Acquity UHPLC system.
- **Mass Spectrometer:** Tandem mass spectrometer with electrospray ionization (ESI).
- **Analytical Column:** ACQUITY UPLC BEH Shield RP18 (100 mm × 2.1 mm, 1.7 μm) [1] [3].
- **Data Processing Software:** MassLynx V4.1.

Sample Preparation Procedure

The sample preparation is based on a liquid-liquid extraction (LLE) workflow, as shown in the diagram below.

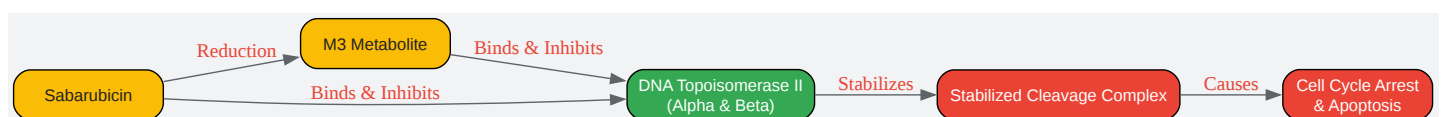
UHPLC-MS/MS Analysis Conditions

- **Chromatography:**
 - **Mobile Phase A:** Water with 0.1% formic acid.
 - **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
 - **Gradient Program:** A linear gradient from 15% B to 95% B over 3.5 minutes, followed by re-equilibration. Total run time: 5.5 minutes [1] [3].
 - **Flow Rate:** 0.4 mL/min.
 - **Column Temperature:** 40 °C.
 - **Injection Volume:** 5 µL.
- **Mass Spectrometry:**
 - **Ionization Mode:** Positive electrospray ionization (ESI+).
 - **Detection Mode:** Multiple Reaction Monitoring (MRM).
 - **Ion Transitions:** The specific MRM transitions monitored for each analyte are listed in the table below.

Table 2: MS/MS Parameters for Sabarubicin, M3, and Internal Standard

Compound	Precursor Ion > Product Ion (m/z)
Sabarubicin	644 > 130 [1] [3]
M3 (Metabolite)	646 > 333.2 [3]
IS (Doxorubicin)	544 > 360 [1] [3]

The relationship between **Sabarubicin**, its metabolite M3, and their mechanism of action can be visualized as follows:



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Method Applicability

This validated method has been successfully applied to a pharmacokinetic study in Chinese small cell lung cancer (SCLC) patients after intravenous administration of 20 mg/m² **Sabarubicin** [1] [3]. It is robust enough for routine bioanalysis in clinical trials.

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References

1. Development and validation of a UHPLC–MS/MS method ... [sciencedirect.com]
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